molecular formula C10H15ClN2O B13579560 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride

2-(4-Aminophenyl)-2-methylpropanamidehydrochloride

Cat. No.: B13579560
M. Wt: 214.69 g/mol
InChI Key: VODVDARCXXNEEA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is a chemical compound characterized by the presence of an amide group attached to a methylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.

    Reduction: The nitro group of 4-nitroacetophenone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-aminophenylacetone is then reacted with methylamine to form 2-(4-Aminophenyl)-2-methylpropanamide.

    Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its amide functionality.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceuticals: Investigated for its potential as a drug candidate, particularly in the treatment of certain cancers and bacterial infections.

Industry:

    Polymer Production: Used in the synthesis of specialty polymers with unique properties.

    Dye Manufacturing: Intermediate in the production of azo dyes.

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride exerts its effects is primarily through interaction with specific molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Potential interaction with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    2-(4-Aminophenyl)acetamide: Similar structure but lacks the methyl group, resulting in different reactivity and binding properties.

    4-Aminobenzamide: Contains an amide group attached directly to the benzene ring, differing in its electronic properties and reactivity.

Uniqueness: 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is unique due to the presence of both a methyl group and an amide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-(4-aminophenyl)-2-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H2,12,13);1H

InChI Key

VODVDARCXXNEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)N.Cl

Origin of Product

United States

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